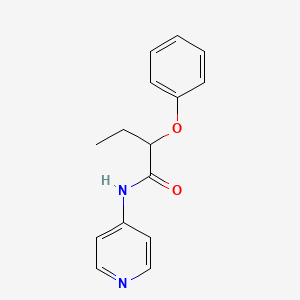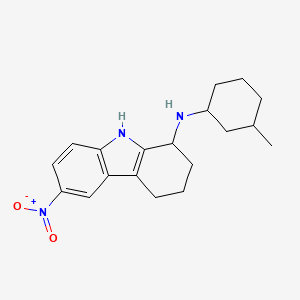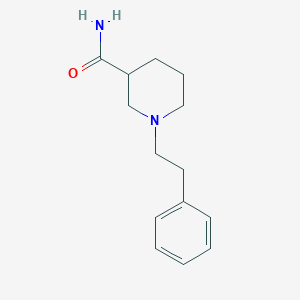
1-(2-phenylethyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylethyl)-3-piperidinecarboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring attached to a phenylethyl group and a carboxamide functional group
Preparation Methods
The synthesis of 1-(2-phenylethyl)-3-piperidinecarboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylethylamine with piperidine-3-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial production methods for this compound may involve more scalable processes, such as the use of continuous flow reactors to optimize reaction efficiency and yield. These methods often require careful control of reaction parameters, including temperature, pressure, and reactant concentrations, to ensure consistent product quality .
Chemical Reactions Analysis
1-(2-Phenylethyl)-3-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenylethyl group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Phenylethyl)-3-piperidinecarboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 1-(2-phenylethyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
1-(2-Phenylethyl)-3-piperidinecarboxamide can be compared with other similar compounds, such as:
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide:
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide:
Properties
IUPAC Name |
1-(2-phenylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-14(17)13-7-4-9-16(11-13)10-8-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPABKXIZOYZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
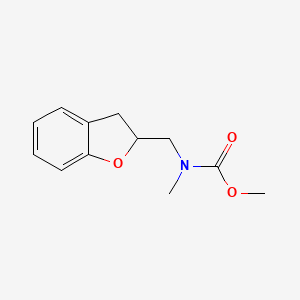
![7-[(2-BROMOPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE](/img/structure/B5180887.png)
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B5180890.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180892.png)
![5-(4-nitrophenyl)-2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]-1H-pyrazol-3-one](/img/structure/B5180895.png)

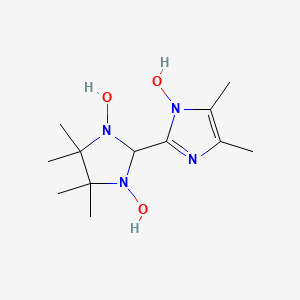
![1-(4-methylphenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180911.png)
![1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine](/img/structure/B5180913.png)
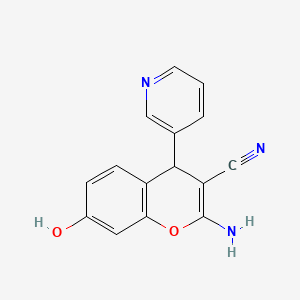
![[4-(Dimethylamino)-3-nitrophenyl]-(4-hydroxy-3-nitrophenyl)methanone](/img/structure/B5180925.png)
![5-amino-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5180931.png)
